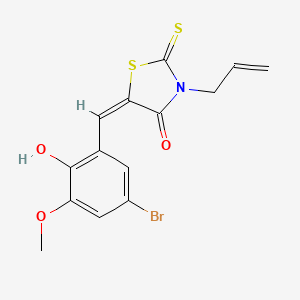![molecular formula C15H10Cl2F3NO2 B3740481 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B3740481.png)
5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide
Vue d'ensemble
Description
5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide is an organic compound known for its unique chemical structure and properties. This compound contains a trifluoromethyl group, which is often associated with enhanced biological activity and stability in pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-chloro-5-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the aromatic ring or the amide group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce aldehydes or acids .
Applications De Recherche Scientifique
5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its stability and biological activity.
Industry: Utilized in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to target proteins or enzymes, potentially inhibiting their activity. The chlorine and methoxy groups may also contribute to its overall biological activity by affecting its solubility and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2-methoxybenzoic acid: Shares the methoxy and chlorine groups but lacks the trifluoromethyl group.
2-chloro-5-(trifluoromethyl)aniline: Contains the trifluoromethyl and chlorine groups but lacks the methoxy group.
N-(2-chloro-5-(trifluoromethyl)phenyl)benzamide: Similar structure but without the methoxy group.
Uniqueness
The uniqueness of 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO2/c1-23-13-5-3-9(16)7-10(13)14(22)21-12-6-8(15(18,19)20)2-4-11(12)17/h2-7H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKQGGQKZHCXIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ETHOXYPHENYL)-2-(2-FLUOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B3740400.png)
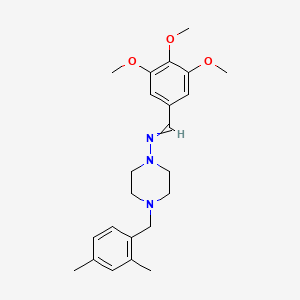
![4-bromo-N-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3740415.png)
![N-(3,4-dichlorophenyl)-N'-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B3740423.png)
![N-[4-[(4-bromobenzoyl)amino]phenyl]-2,4-dichlorobenzamide](/img/structure/B3740429.png)
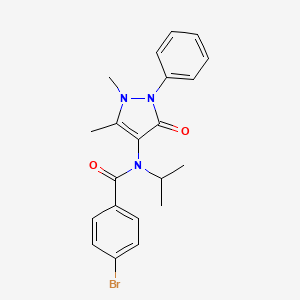
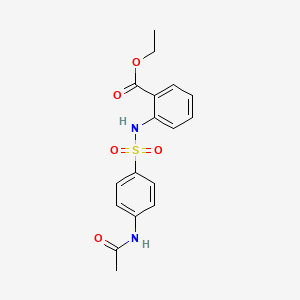
![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B3740448.png)
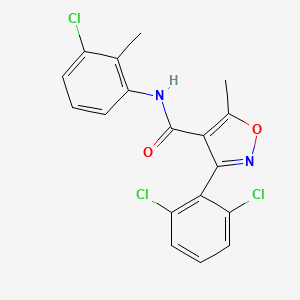
![2-[benzyl(phenylsulfonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B3740461.png)
![5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3740476.png)
![N-{3-[(3-acetylphenyl)amino]-2-quinoxalinyl}-4-chlorobenzenesulfonamide](/img/structure/B3740486.png)
![methyl 4-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]carbamothioylamino]benzoate](/img/structure/B3740499.png)
